molecular formula C19H26OSi B14916348 (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol

(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol

Cat. No.: B14916348
M. Wt: 298.5 g/mol
InChI Key: DYBYITBOKLRQMF-UHFFFAOYSA-N
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Description

(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol is an organic compound that features a phenyl group substituted with a tert-butyl group and a dimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • (4-(tert-Butyl)phenyl)methanol
  • (4-(tert-Butyl)phenyl)dimethylsilane
  • (2-(tert-Butyl)phenyl)methanol

Uniqueness

(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of both a tert-butyl group and a dimethylsilyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C19H26OSi

Molecular Weight

298.5 g/mol

IUPAC Name

[2-[(4-tert-butylphenyl)-dimethylsilyl]phenyl]methanol

InChI

InChI=1S/C19H26OSi/c1-19(2,3)16-10-12-17(13-11-16)21(4,5)18-9-7-6-8-15(18)14-20/h6-13,20H,14H2,1-5H3

InChI Key

DYBYITBOKLRQMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO

Origin of Product

United States

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